molecular formula C6H5FN2O2 B064571 5-Amino-2-fluoroisonicotinic acid CAS No. 171178-43-1

5-Amino-2-fluoroisonicotinic acid

Cat. No. B064571
CAS RN: 171178-43-1
M. Wt: 156.11 g/mol
InChI Key: DKYUCRYPZALEMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-5-fluoropyridine, an important intermediate for the synthesis of peptide deformylas inhibitors, involves several key steps including nitrification, amino acetylation, and reduction processes. This method streamlines experimental operations and addresses issues related to yield and purity seen in traditional synthesis methods (Chen Ying-qi, 2008).

Molecular Structure Analysis

The molecular structure of fluorine-containing compounds like 5-fluoroorotic acid has been studied to understand their interaction with metal ions. These studies provide insights into the coordination chemistry, which is crucial for the biological activity and interaction of the fluorinated compounds (Alain G. Schneider et al., 2002).

Chemical Reactions and Properties

Compounds such as 5-fluorouracil, which share a similar fluorinated motif, are used to synthesize peptide derivatives, showing the reactivity and functional group transformations that these types of compounds can undergo. These reactions are pivotal in creating biologically active molecules with potential therapeutic applications (M. Nichifor & E. Schacht, 1994).

Physical Properties Analysis

The synthesis and study of similar fluorinated compounds highlight the unique physical properties conferred by fluorine atoms, such as increased stability and changes in hydrophobicity. These properties are significant for the design of pharmaceuticals and materials (Hyang-Yeol Lee et al., 2006).

Chemical Properties Analysis

The chemical properties of 5-fluorinated compounds, reflected in studies of 5-fluorouracil and its derivatives, showcase their reactivity and interaction with biological molecules. The introduction of the fluorine atom affects the molecule's behavior in biological systems, influencing its potential as a therapeutic agent (S. Shobana et al., 2015).

Scientific Research Applications

  • Fluorescent Amino Acids as Versatile Building Blocks for Chemical Biology :

    • Fluorescent amino acids, including compounds like 5-Amino-2-fluoroisonicotinic acid, are crucial in constructing fluorescent macromolecules such as peptides and proteins.
    • These compounds are used for tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution in situ.
    • They offer novel methodologies for synthesizing building blocks with tunable spectral properties, integrating into peptide and protein scaffolds, and investigating biological processes through optical imaging (Cheng et al., 2020).
  • A Genetically Encoded Fluorescent Amino Acid :

    • Genetically encoding fluorescent amino acids like this compound in proteins using amber nonsense codon allows for selective incorporation into proteins at defined sites.
    • This enables the study of protein structure, dynamics, and interactions in vitro and in vivo, enhancing our understanding of protein functions and interactions (Summerer et al., 2006).
  • Fluorescence-Guided Surgery with 5-Aminolevulinic Acid for Malignant Glioma :

    • 5-Aminolevulinic acid, a related compound, is used for fluorescence-guided resection of malignant gliomas, aiding in the complete resection of tumors and improving progression-free survival in patients.
    • This application demonstrates the potential of similar compounds, including this compound, in enhancing surgical outcomes for cancer patients (Stummer et al., 2006).

Safety and Hazards

The safety information for 5-Amino-2-fluoroisonicotinic acid indicates that it is classified as a combustible solid . The flash point is not applicable . The product should be stored in a dark place under an inert atmosphere at 2-8°C .

Relevant Papers Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Unfortunately, specific papers related to this compound were not found in the search results.

properties

IUPAC Name

5-amino-2-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYUCRYPZALEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376278
Record name 5-amino-2-fluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171178-43-1
Record name 5-amino-2-fluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-fluoroisonicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reaction of 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid (1.0 g, 3.9 mmol) with TFA as described above gives 5-amino-2-fluoropyridine-4-carboxylic acid(0.46 g, 74). 1H NMR (DMSO) δ 7.85 (1H, d, J=1.5 Hz), 7.23 (1H, d, J 2.5 Hz).
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Synthesis routes and methods II

Procedure details

A suspension of 36.6 g (140 mM) of 5-[N-(tert-butoxycarbonyl) amino]-2-fluoropyridine-4-carboxylic acid hydrated with 0.3 equivalents of water in 280 mL of dichloromethane was cooled in an ice bath then treated dropwise over 15 minutes with 140 mL of trifluoroacetic acid. The bath was removed, and the resultant mixture was stirred at room temperature for 14 hours, then concentrated. The yellow-orange solids were triturated in 125 mL of warm 1:1 diethyl ether:dichloromethane. After cooling, the yellow solids were collected, washed with 100 mL of the diethyl ether:dichloromethane mixture, and dried to afford 19.3 g of product. Processing of the filtrate afforded 1.7 g of a second crop. Total yield=21 g (94%). Recrystallization of a small sample from ethyl acetate provided product of mp 259° C. (dec). 1H NMR [(CD3)2SO]: δ8.86 (m, 3H), 7.81 (d, JH-F=1.1 Hz, 1H), 7.20 (d, JH-F=2.3 Hz, 1H).
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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